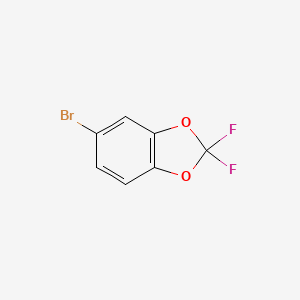

5-Bromo-2,2-difluoro-1,3-benzodioxole

説明

Significance of Fluorinated Heterocycles in Modern Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental platforms in drug discovery, with approximately 85% of bioactive compounds featuring a heterocyclic moiety. tandfonline.com The introduction of fluorine into these scaffolds has become a pivotal strategy in medicinal chemistry. tandfonline.comtandfonline.com The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com

Selective incorporation of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. tandfonline.comtandfonline.com Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to biological targets. tandfonline.comnih.gov The substitution of hydrogen with fluorine, an atom of comparable size, can enhance ligand-protein binding without causing significant steric hindrance. tandfonline.com Consequently, about 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the importance of fluorinated heterocycles in the development of effective and safer therapeutic agents. numberanalytics.com

The 1,3-Benzodioxole (B145889) Moiety as a Privileged Scaffold in Medicinal and Agrochemical Discovery

The 1,3-benzodioxole ring system is recognized as a "privileged scaffold" in the fields of medicinal and agrochemical research. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a range of biologically active compounds. nih.gov The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties. chemicalbook.comontosight.ainih.gov

Compounds featuring this scaffold have demonstrated excellent bioavailability and low cytotoxicity. enamine.net Its versatility allows for a variety of chemical modifications, making it an important precursor in the synthesis of complex pharmaceutical agents and agrochemicals. chemicalbook.comfrontiersin.org For instance, derivatives of 1,3-benzodioxole have been developed as potent auxin receptor agonists to promote root growth in agriculture and have been conjugated with other molecules to enhance anti-tumor efficiency. frontiersin.orgnih.gov The ability of this scaffold to act as an insecticide synergist has also been well-documented. chemicalbook.com

Strategic Importance of Bromine and gem-Difluoro Substituents in Chemical Reactivity and Applications

The strategic placement of bromine and a gem-difluoro group on the 1,3-benzodioxole scaffold endows 5-Bromo-2,2-difluoro-1,3-benzodioxole with unique reactivity and potential applications.

Bromine: The bromine atom is a highly versatile functional group in organic synthesis. acs.org Its presence on an aromatic ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building complex molecular architectures. researchgate.net In medicinal chemistry, the incorporation of bromine can enhance the therapeutic activity and metabolic stability of a drug candidate. tethyschemical.com The lipophilic nature of bromine can also improve a molecule's ability to permeate biological membranes. tethyschemical.com

gem-Difluoro Group: The gem-difluoromethylene (CF2) group is a valuable motif in pharmaceutical and biologically active compounds. enamine.net It is often used as a bioisostere for a carbonyl group or an ether oxygen atom, meaning it can mimic the steric and electronic properties of these groups while offering distinct advantages. nih.govrsc.org A key benefit of the CF2 group is its ability to enhance metabolic stability. nih.gov The strong carbon-fluorine bonds are resistant to cleavage, which can protect adjacent parts of the molecule from metabolic degradation. mdpi.com This modification can significantly improve the pharmacokinetic properties of a potential drug. enamine.net

Overview of Research Trajectories for this compound

Current research involving this compound primarily utilizes it as a key intermediate or building block in organic synthesis. fishersci.comalfa-chemical.com Its bifunctional nature, possessing both a reactive bromine atom and a stable fluorinated benzodioxole core, makes it a valuable precursor for creating more complex molecules with potential applications in the pharmaceutical and agrochemical industries. fishersci.comalfa-chemical.com

A significant application of this compound is in the preparation of derivatives such as this compound-4-carboxylic acid. fishersci.comthermofisher.com This transformation introduces a carboxylic acid group, which can then be used for further synthetic manipulations, such as amide bond formation, to build larger, more complex structures. The compound serves as a critical starting material for constructing molecules that integrate the beneficial properties of the fluorinated benzodioxole scaffold, which is found in innovative drugs like Lumacaftor and Tezacaftor. enamine.net These research trajectories highlight the role of this compound in the discovery and development of new active pharmaceutical ingredients and agrochemicals. fishersci.comalfa-chemical.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 33070-32-5 | thermofisher.comnih.gov |

| Molecular Formula | C₇H₃BrF₂O₂ | thermofisher.comnih.gov |

| Molecular Weight | 237.00 g/mol | nih.gov |

| Appearance | Clear colorless liquid | thermofisher.com |

| Refractive Index (@ 20°C) | 1.4940-1.4990 | thermofisher.com |

Table 2: Synthesis of this compound

| Reactant | Reagent | Solvent | Product | Source |

|---|---|---|---|---|

| 2,2-difluoro-1,3-benzodioxole (B44384) | Bromine, Iron powder | Carbon tetrachloride | This compound | prepchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRHWHHXVXSGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371244 | |

| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33070-32-5 | |

| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2,2 Difluoro 1,3 Benzodioxole

Regioselective Bromination of 2,2-Difluoro-1,3-benzodioxole (B44384)

The direct bromination of 2,2-difluoro-1,3-benzodioxole represents the most straightforward approach to 5-Bromo-2,2-difluoro-1,3-benzodioxole. Achieving high regioselectivity is paramount in this transformation to avoid the formation of unwanted isomers and simplify purification processes.

Mechanistic Investigations of Electrophilic Aromatic Bromination

The electrophilic aromatic bromination of 2,2-difluoro-1,3-benzodioxole follows the general, well-established mechanism of electrophilic aromatic substitution (SEAr). This process can be conceptualized in the following key steps:

Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as iron powder, molecular bromine (Br₂) is polarized to generate a more potent electrophilic bromine species. The iron catalyst reacts with bromine to form iron(III) bromide (FeBr₃), which then coordinates with a bromine molecule, creating a highly electrophilic bromine cation equivalent, [Br]⁺.

Deprotonation and Re-aromatization: A weak base, such as the bromide ion (Br⁻) or the solvent, abstracts a proton from the carbon atom bearing the bromine in the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the catalyst.

The regioselectivity for the 5-position is a result of the combined electronic effects of the fused dioxole ring. The oxygen atoms strongly activate the ortho and para positions through resonance, making the 5-position (para to one oxygen and ortho to the other) the most nucleophilic and sterically accessible site for electrophilic attack.

Optimization of Reaction Conditions and Reagents for Enhanced Yield and Selectivity

The synthesis of this compound via electrophilic bromination has been described with specific reaction conditions to maximize yield and regioselectivity. A common laboratory-scale preparation involves the use of molecular bromine with iron powder as a catalyst in a chlorinated solvent. digitellinc.com

A typical procedure involves dissolving 2,2-difluoro-1,3-benzodioxole in carbon tetrachloride, followed by the addition of iron powder. The reaction mixture is cooled, and bromine is added portion-wise. After the addition, the reaction is gradually warmed and then stirred for an extended period to ensure complete reaction. The work-up involves quenching with water, separation of the organic layer, washing, drying, and purification by distillation. digitellinc.com

| Parameter | Condition | Rationale |

| Brominating Agent | Molecular Bromine (Br₂) | Readily available and effective electrophile source. |

| Catalyst | Iron Powder (Fe) | Inexpensive and efficient Lewis acid catalyst precursor. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the reaction. |

| Temperature | Initial cooling (0°C), then warming to 75°C, followed by stirring at ambient temperature. | Controlled initial addition to manage exothermicity, followed by heating to drive the reaction to completion. |

| Reaction Time | ~19 hours | Ensures high conversion of the starting material. |

| Work-up | Aqueous wash, drying, and distillation | Standard procedure to isolate and purify the product. |

This established method provides a reliable route to the desired product with good yield. Further optimization could involve screening other Lewis acids, solvents, and brominating agents to improve reaction times, reduce the environmental impact of the solvent, and enhance selectivity.

Development of Sustainable and Scalable Synthetic Routes

While the traditional bromination method is effective, there is a growing need for more sustainable and scalable synthetic processes. This involves exploring greener reagents and reaction conditions.

Greener Brominating Agents: Several alternatives to molecular bromine have been developed to enhance safety and reduce environmental impact. These include:

N-Bromosuccinimide (NBS): A solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. It is often used for the regioselective bromination of activated aromatic rings. wku.edu

Bromide salts with an oxidant: Systems such as sodium bromide or ammonium (B1175870) bromide in the presence of an oxidant like hydrogen peroxide or Oxone® offer a more environmentally benign approach by generating the electrophilic bromine species in situ. organic-chemistry.org This avoids the direct handling of hazardous bromine.

Sustainable Solvents: The use of chlorinated solvents like carbon tetrachloride is being phased out due to their environmental toxicity. Greener alternatives could include:

Acetic acid: A common solvent for brominations that is more environmentally friendly than chlorinated hydrocarbons.

Water: For certain activated aromatic compounds, bromination can be carried out in aqueous media, significantly improving the green profile of the synthesis. organic-chemistry.org

Scalability: For industrial-scale production, continuous flow chemistry offers several advantages over batch processing. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. The development of a flow-based bromination process for 2,2-difluoro-1,3-benzodioxole would be a significant step towards a more scalable and sustainable synthesis.

Alternative Synthetic Pathways to the this compound Core

Cyclization Strategies for Benzodioxole Formation

The 1,3-benzodioxole (B145889) core can be constructed through the cyclization of a catechol (1,2-dihydroxybenzene) derivative with a suitable one-carbon electrophile. In the context of synthesizing the target molecule, this would ideally start from 4-bromocatechol (B119925).

A general approach involves the reaction of a catechol with a dihalomethane in the presence of a base. For the synthesis of the 2,2-difluoro analogue, a difluorocarbene precursor is required.

Proposed Synthesis from 4-Bromocatechol: A plausible synthetic route would involve the reaction of 4-bromocatechol with a source of difluorocarbene (:CF₂). Difluorocarbene can be generated from various precursors, such as:

Sodium chlorodifluoroacetate (ClCF₂CO₂Na): This salt, upon heating, decarboxylates to generate difluorocarbene.

Dibromodifluoromethane (CBr₂F₂): Can be used in the presence of a reducing agent.

Trifluoromethyl-containing reagents: For example, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) can serve as a difluorocarbene precursor under specific conditions.

The reaction would proceed via the nucleophilic attack of the deprotonated catechol (catecholate) on the difluorocarbene to form the 2,2-difluoro-1,3-benzodioxole ring system. This approach offers excellent regiochemical control as the bromine atom is already in the desired position on the starting catechol.

Fluorination Methodologies for gem-Difluoro Introduction

The introduction of the gem-difluoro group is a key transformation in the synthesis of 2,2-difluoro-1,3-benzodioxole and its derivatives. Several methods are available for this purpose.

One common industrial method involves the fluorination of 2,2-dichloro-1,3-benzodioxole. This precursor can be synthesized by the chlorination of 1,3-benzodioxole. The subsequent fluorine exchange reaction is typically carried out using a fluorinating agent such as potassium fluoride (B91410) (KF), often in the presence of a catalyst. google.comgoogle.com This two-step process, starting from the unbrominated benzodioxole, would then be followed by the regioselective bromination as described in section 2.1.

Another approach involves the direct fluorination of a carbonyl group. For instance, a precursor such as 1,3-benzodioxol-2-one (B1265739) could potentially be converted to the 2,2-difluoro derivative using a deoxofluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). However, the synthesis of the brominated analogue of this precursor would be an additional consideration.

Direct Bromination Approaches on Precursors

The most direct and established method for synthesizing this compound is through the electrophilic aromatic substitution of its immediate precursor, 2,2-difluoro-1,3-benzodioxole. This approach leverages the electron-rich nature of the benzodioxole ring system, which directs halogenation primarily to the 5-position.

Detailed research findings indicate a robust procedure for this transformation. The reaction involves treating 2,2-difluoro-1,3-benzodioxole with elemental bromine in the presence of a catalyst, typically iron powder, which facilitates the polarization of the bromine molecule. prepchem.com The reaction is commonly performed in an inert solvent, such as carbon tetrachloride, to ensure homogeneity and control of the reaction rate. prepchem.com

The process begins by cooling the mixture of the precursor, solvent, and catalyst to 0°C. prepchem.com Bromine is then added portion-wise over a defined period to manage the exothermic nature of the reaction. prepchem.com Following the addition, the reaction mixture is carefully warmed to a higher temperature, for example 75°C, and held for a period to drive the reaction to completion. prepchem.com After an extended stirring period at ambient temperature, a standard aqueous workup is performed to quench the reaction and remove the catalyst and any inorganic byproducts. The organic layer is then separated, washed, dried, and concentrated. prepchem.com The final purification of the crude product is typically achieved through high-vacuum distillation, yielding the desired this compound. prepchem.com

The following interactive data table summarizes the typical reaction conditions for this direct bromination approach.

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 2,2-difluoro-1,3-benzodioxole | prepchem.com |

| Reagent | Bromine (Br₂) | prepchem.com |

| Catalyst | Iron (Fe) powder | prepchem.com |

| Solvent | Carbon Tetrachloride (CCl₄) | prepchem.com |

| Initial Temperature | 0°C (during bromine addition) | prepchem.com |

| Reaction Temperature | Warmed to 75°C post-addition | prepchem.com |

| Reaction Time | 1 hour at 75°C, then 18 hours at ambient temperature | prepchem.com |

| Purification | High-vacuum distillation | prepchem.com |

| Reported Yield | 11.7 grams from 0.1 mole of precursor | prepchem.com |

Chemoenzymatic and Biocatalytic Approaches to Functionalized Benzodioxoles (if applicable)

While direct chemical synthesis is well-established for this compound, the fields of chemoenzymatic and biocatalytic synthesis offer promising alternative routes for the functionalization of benzodioxole structures, often with high selectivity and under milder conditions. As of now, specific literature detailing a direct biocatalytic route to this compound is not prominent. However, the applicability of these methods can be inferred from research on related aromatic compounds.

Biocatalysis is increasingly recognized as a powerful tool in organic synthesis due to the high efficiency and selectivity of enzymes. nih.gov For the functionalization of aromatic rings like the benzodioxole core, several classes of enzymes are of particular interest:

Cytochrome P450 Monooxygenases: These enzymes are well-known for their ability to catalyze C-H oxyfunctionalization reactions. nih.gov Engineered P450 variants have been successfully used for the site- and stereoselective hydroxylation of various aromatic and aliphatic C-H bonds. nih.gov In principle, such an enzyme could be used to hydroxylate the 2,2-difluoro-1,3-benzodioxole precursor, which could then be converted to the bromo-derivative through subsequent chemical steps.

Dioxygenases: These enzymes catalyze the cis-dihydroxylation of aromatic rings, producing enantiopure cis-dihydrodiols. nih.gov These intermediates are valuable chiral building blocks that can be chemically transformed into a wide array of functionalized derivatives. A chemoenzymatic route could potentially involve the dioxygenase-catalyzed dihydroxylation of a substituted benzene (B151609) precursor, followed by chemical steps to form the benzodioxole ring and introduce the bromo- and difluoromethylenedioxy functionalities.

Halogenases: The direct enzymatic halogenation of aromatic compounds is a rapidly developing field. Flavin-dependent halogenases, for example, can catalyze the selective bromination of electron-rich aromatic substrates. The application of an engineered halogenase could provide a direct and highly selective biocatalytic route to this compound from its precursor, potentially avoiding the use of harsh reagents like elemental bromine and iron catalysts.

The primary advantage of these enzymatic approaches lies in their potential to simplify synthetic routes, reduce environmental impact, and provide access to novel analogues through selective functionalization. nih.gov While the direct application to this compound synthesis requires further research and development, the existing literature on biocatalytic functionalization of aromatic compounds strongly suggests its future applicability.

Reactivity and Mechanistic Studies of 5 Bromo 2,2 Difluoro 1,3 Benzodioxole

Palladium-Catalyzed Cross-Coupling Reactions

This section would have provided a general overview of the utility of 5-Bromo-2,2-difluoro-1,3-benzodioxole as a substrate in various palladium-catalyzed reactions, highlighting its potential for creating complex molecules.

Suzuki-Miyaura Coupling Investigations with this compound

This subsection would have delved into the specifics of the Suzuki-Miyaura coupling, a versatile method for forming C-C bonds.

Buchwald-Hartwig Amination Reactions

This section would have focused on the formation of C-N bonds by coupling this compound with various amines. Detailed findings on catalyst systems (palladium precursor and ligand), bases, and solvents to achieve efficient amination would have been included, supported by data tables.

Sonogashira, Heck, and Stille Coupling Applications

This final subsection would have explored the application of this compound in other important cross-coupling reactions:

Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes.

Heck Coupling: For the vinylation of the aryl bromide with alkenes.

Stille Coupling: For the coupling with organostannane reagents.

For each of these reactions, specific examples, optimized conditions, and yields would have been presented in tabular format.

Nucleophilic Aromatic Substitution Reactions on the Benzodioxole Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The 2,2-difluoro-1,3-benzodioxole (B44384) group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms, which enhances the electrophilicity of the aromatic ring and makes it susceptible to nucleophilic attack.

In this compound, the bromine atom at the C-5 position is the designated leaving group in SNAr reactions. The attack of a nucleophile occurs at the carbon atom bearing the bromine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing difluorobenzodioxole ring effectively stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby facilitating the substitution.

The scope of nucleophiles that can participate in these reactions is broad and includes alkoxides, phenoxides, thiophenolates, and amines. The general reaction scheme is as follows:

Scheme 1: General Nucleophilic Aromatic Substitution on this compound.

The regioselectivity is highly controlled, with substitution occurring exclusively at the C-5 position, as this is where the leaving group (bromide) is located.

The reactivity of the substrate in SNAr reactions is significantly influenced by both the fluorine and bromine substituents.

Fluorine Atoms: The two fluorine atoms on the methylene (B1212753) bridge of the dioxole ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. By withdrawing electron density from the aromatic system, the fluorine atoms lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring more susceptible to attack by nucleophiles. libretexts.org This activation facilitates the formation of the rate-determining Meisenheimer intermediate.

Bromine Atom (as a Leaving Group): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. libretexts.org Consequently, the leaving group's ability is less critical than in SN1 or SN2 reactions. The typical trend for leaving group aptitude in SNAr is F > Cl > Br > I. libretexts.org This is because more electronegative halogens (like fluorine) are more effective at activating the ring towards nucleophilic attack via their inductive effect, which outweighs their poorer leaving group ability. libretexts.org While bromine is a good leaving group due to the relatively weak C-Br bond, its primary role in this context is to be the substituent that is ultimately displaced by the incoming nucleophile.

Electrophilic Aromatic Substitution Beyond Bromination

While the electron-withdrawing nature of the difluorobenzodioxole moiety deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The regiochemical outcome is determined by the directing effects of both the bromine atom and the difluorobenzodioxole group.

Directing Effects:

Bromine: The bromine atom is a deactivating but ortho, para-directing substituent. It directs incoming electrophiles to the C-4 and C-6 positions.

Given that both substituents direct to the same positions (C-4 and C-6), substitution is expected to occur at one of these sites. Steric hindrance may influence the preference between the two positions.

Common EAS reactions beyond the initial bromination to form the title compound include nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.comyoutube.com

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, likely at the C-4 or C-6 position. lumenlearning.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H) on the ring. lumenlearning.commasterorganicchemistry.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, an acyl group (R-C=O) can be added, typically yielding a ketone. wikipedia.org

Metal-Halogen Exchange Reactions and Subsequent Quenching

The carbon-bromine bond in this compound is a valuable synthetic handle for forming organometallic reagents via metal-halogen exchange. This reaction involves treating the aryl bromide with a strong organometallic base (like an organolithium reagent) or an active metal (like magnesium), replacing the bromine atom with a metal. nih.gov These newly formed organometallic species are potent nucleophiles and can be "quenched" with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

A prominent example is the formation of a Grignard reagent. By reacting this compound with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (2,2-difluoro-1,3-benzodioxol-5-yl)magnesium bromide, is formed. echemi.com

This organometallic intermediate can then be trapped with a suitable electrophile. A common application is the synthesis of carboxylic acids by quenching with carbon dioxide (CO₂), followed by an acidic workup. echemi.commasterorganicchemistry.com This specific reaction is used to prepare 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. echemi.com

The table below summarizes the reaction and potential products from quenching the Grignard reagent with different electrophiles. masterorganicchemistry.com

| Electrophile | Reagent | Product Class | Example Product Name |

| Carbon Dioxide | CO₂ | Carboxylic Acid | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid |

| Aldehyde | RCHO | Secondary Alcohol | (2,2-Difluoro-1,3-benzodioxol-5-yl)(R)methanol |

| Ketone | RCOR' | Tertiary Alcohol | (2,2-Difluoro-1,3-benzodioxol-5-yl)(R)(R')methanol |

| Ester | RCOOR' | Tertiary Alcohol | 2-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-ol (from 2 eq. Grignard + 1 eq. Acetate ester) |

| Epoxide | Ethylene Oxide | Primary Alcohol | 2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanol |

Data derived from general Grignard reaction principles. echemi.commasterorganicchemistry.com

Similarly, lithium-halogen exchange can be achieved at low temperatures (e.g., -78 °C) using alkyllithium reagents like n-butyllithium (n-BuLi). reddit.comharvard.edu This generates the highly reactive 5-lithio-2,2-difluoro-1,3-benzodioxole, which can be quenched with the same range of electrophiles.

Radical Reactions Involving the Bromine Substituent

The C-Br bond can also undergo homolytic cleavage to participate in radical reactions. While specific examples involving this compound are not extensively documented in readily available literature, its reactivity can be predicted based on established principles of radical chemistry.

A common transformation is radical-mediated dehalogenation, often using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). In this process, the tributyltin radical abstracts the bromine atom to form an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 2,2-difluoro-1,3-benzodioxole, and propagate the radical chain.

Furthermore, the aryl radical intermediate generated from the C-Br bond cleavage can be trapped intramolecularly if a suitable radical acceptor, such as an alkene or alkyne, is tethered to the molecule. This leads to radical cyclization reactions, which are powerful methods for constructing new ring systems. thieme-connect.denih.gov For example, if an allyloxy group were present at the C-4 position, a 5-exo-trig cyclization could occur to form a new five-membered ring.

Reactions Facilitating the Preparation of this compound-4-carboxylic acid

The synthesis of this compound-4-carboxylic acid from the title compound requires the introduction of a carboxylic acid group at the C-4 position, which is ortho to one of the dioxole oxygens and adjacent to the bromine atom. fishersci.com A direct metal-halogen exchange is not suitable for this transformation as it functionalizes the C-5 position.

A more effective strategy is Directed ortho-Metalation (DoM) . organic-chemistry.org In this approach, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The ether oxygens of the benzodioxole ring can serve as a Directed Metalation Group (DMG), directing lithiation to the adjacent C-4 position. rsc.orgepfl.ch

The proposed synthetic sequence would be:

Directed ortho-Lithiation: Treatment of this compound with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi) at low temperature (-78 °C). The base would selectively abstract the proton at C-4, which is activated by the ortho-directing dioxole oxygen.

Quenching with Carbon Dioxide: The resulting aryllithium intermediate at C-4 is then quenched by bubbling carbon dioxide gas through the solution.

Acidic Workup: A final workup with aqueous acid protonates the carboxylate salt to yield the desired this compound-4-carboxylic acid.

The table below outlines this proposed synthetic route.

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound + s-BuLi/TMEDA, THF, -78 °C | 5-Bromo-2,2-difluoro-4-lithio-1,3-benzodioxole | Selective deprotonation at C-4 via Directed ortho-Metalation |

| 2 | CO₂ (gas), -78 °C | Lithium this compound-4-carboxylate | Carboxylation of the aryllithium intermediate |

| 3 | H₃O⁺ (e.g., dilute HCl) | This compound-4-carboxylic acid | Protonation to yield the final carboxylic acid product |

This synthetic pathway is based on established Directed ortho-Metalation principles. organic-chemistry.orgrsc.org

Applications in Advanced Organic Synthesis

Precursor Role in Complex Molecule Synthesis

5-Bromo-2,2-difluoro-1,3-benzodioxole serves as a foundational element for the synthesis of more complex molecules, primarily through reactions that functionalize the aromatic ring at the site of the bromine atom. This reactivity is crucial for building elaborate molecular frameworks.

The bromine atom on the benzodioxole ring is the key to its utility in assembling polyfunctionalized derivatives. This bromo-substituent makes the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Detailed research has demonstrated the utility of similar bromo-benzodioxole scaffolds in Suzuki-Miyaura coupling reactions. For instance, (6-bromobenzo[d] ontosight.aiontosight.aidioxol-5-yl)methanol, a closely related analog, is used as a starting material to build complex systems. The bromo-group is strategically replaced by various aryl and heterocyclic moieties using boronic acids in the presence of a palladium catalyst, achieving yields from 33% to 89% depending on the coupling partner. worldresearchersassociations.com This established reactivity provides a strong precedent for the synthetic potential of this compound in similar transformations to yield a diverse array of biaryl and heteroaryl-substituted benzodioxoles.

A directly documented application is its use as a precursor for this compound-4-carboxylic acid. fishersci.comthermofisher.comthermofisher.com This transformation introduces a carboxylic acid group adjacent to the bromine, creating a bifunctional molecule ready for further synthetic elaboration.

Table 1: Potential Cross-Coupling Reactions for Functionalization

Click to view table

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Organoboronic acids/esters | C-C (Aryl-Aryl) | Biaryl benzodioxoles |

| Heck | Alkenes | C-C (Aryl-Vinyl) | Alkenyl-benzodioxoles |

| Sonogashira | Terminal alkynes | C-C (Aryl-Alkynyl) | Alkynyl-benzodioxoles |

| Buchwald-Hartwig | Amines, Amides | C-N (Aryl-Amino) | Amino-benzodioxoles |

While direct examples starting from this compound are not extensively documented in readily available literature, its structure is amenable to synthetic strategies aimed at constructing more complex ring systems. The functional groups of its derivatives can be manipulated to facilitate intramolecular cyclizations, leading to fused or spirocyclic architectures.

For example, a derivative such as an ortho-alkenyl-substituted benzodioxole, which could be synthesized via a Heck reaction, would be a prime candidate for a ring-closing metathesis reaction to form a new ring fused to the benzodioxole core.

The synthesis of spirocycles, which are three-dimensional structures with two rings sharing a single atom, is of great interest in medicinal chemistry. Synthetic routes to spiro[benzodioxole-cyclohexane] structures have been developed, typically involving the condensation of a catechol or benzodioxole derivative with a cyclic ketone like cyclohexanone. ontosight.aiontosight.ai A synthetic strategy for spiro[ chemdict.combenzopyran-1,1′-cyclohexanes] involves a key Parham cyclization step, where an aryllithium intermediate (formed from a bromo-aromatic) reacts with a protected cyclohexane-1,3-dione. nih.gov This suggests that this compound could potentially be converted to its organolithium derivative and used in similar annulation strategies to build spirocyclic systems.

Building Block for Heterocyclic Scaffolds

The this compound moiety can be incorporated as a key building block into larger heterocyclic scaffolds. The difluoromethylenedioxy group is a known bioisostere for other functional groups and can enhance metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry.

Cross-coupling reactions are the most direct method for this application. A prime example is the synthesis of benzodioxole derivatives bearing a 1,2,3-triazole ring. In a multi-step synthesis starting from a bromo-benzodioxole analog, a Huisgen 1,3-dipolar cycloaddition is used to form the triazole ring, which is then further functionalized via a Suzuki-Miyaura coupling at the bromine site. worldresearchersassociations.com This demonstrates a clear pathway where the bromo-benzodioxole core is linked to a pre-formed heterocycle, and the resulting structure is further diversified. It is chemically reasonable to expect this compound to undergo similar palladium-catalyzed couplings with a wide range of heterocyclic coupling partners, such as boronic acids or stannanes derived from pyridines, pyrimidines, indoles, and other biologically relevant ring systems.

Development of Novel Reaction Pathways Utilizing the this compound Scaffold

The unique electronic properties of the this compound scaffold make it a valuable substrate for developing and optimizing modern synthetic methodologies. The bromine atom provides a reactive handle for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions which form the cornerstone of modern C-C and C-heteroatom bond formation. worldresearchersassociations.com

While no reaction has been uniquely named after this specific scaffold, its utility is evident in industrial process development. A key challenge in organic synthesis is the efficient and high-yield bromination of the 2,2-difluoro-1,3-benzodioxole (B44384) core. Traditional methods using elemental bromine in carbon tetrachloride were low-yielding (around 50%) and used a toxic solvent, making them unsuitable for industrial scale-up. google.com

A significant advancement was the development of a novel industrial process for preparing the title compound. This pathway utilizes the reaction of 2,2-difluoro-1,3-benzodioxole with bromine in the presence of at least two Friedel-Crafts catalysts, one of which is hydrogen fluoride (B91410). This method dramatically improves the yield to over 60% and avoids hazardous solvents, representing a novel and practical reaction pathway for the synthesis of this important intermediate. google.com

Table 2: Comparison of Synthetic Pathways for this compound

Click to view table

| Method | Reagents | Solvent | Yield | Notes |

| Traditional Method | Br₂, Fe powder | CCl₄ | ~50% | Low yield, toxic solvent |

| Patented Industrial Method | Br₂, HF, TiCl₄ | Dichloromethane | 62% | Higher yield, avoids CCl₄, suitable for industrial scale |

Synthesis of Advanced Intermediates for Industrial Applications

Patents explicitly identify this compound as a crucial precursor for active ingredients in the agrochemical and pharmaceutical sectors. google.comgoogle.com The development of an efficient, industrial-scale synthesis underscores its commercial importance. google.com

The parent compound, 2,2-difluoro-1,3-benzodioxole, is a well-established intermediate for both agricultural and pharmaceutical products. google.comgoogle.comgoogle.com The introduction of a bromine atom at the 5-position provides a strategic point for modification and elaboration to create a wide range of derivatives for these industries. For example, the synthesis of various pesticides and plant protection products relies on key raw materials known as agrochemical intermediates. nih.gov The structural motif of this compound is designed to be incorporated into larger, more complex molecules that exhibit specific biological activities.

While the specific, publicly disclosed structures of the final active pharmaceutical ingredients (APIs) or agrochemicals derived from this particular intermediate are often proprietary, its role as a key building block is clear. The synthetic routes would involve an initial cross-coupling or functionalization at the bromine position, followed by subsequent reaction steps to complete the synthesis of the target industrial product.

Role in Drug Discovery and Medicinal Chemistry Research

The 5-Bromo-2,2-difluoro-1,3-benzodioxole Scaffold as a Bioisostere and Pharmacophore

In drug design, the 2,2-difluoro-1,3-benzodioxole (B44384) group is often employed as a bioisostere for other functionalities, such as catechol or guaiacol moieties. This substitution can enhance a molecule's drug-like properties without drastically altering its ability to interact with biological targets. The difluoromethylenedioxy group acts as a key pharmacophore element, participating in essential binding interactions with receptors and enzymes. For instance, fluorinated benzodioxole structures are integral to innovative drugs like Lumacaftor and Tezacaftor, where the difluoro-1,3-benzodioxol-5-yl group binds to a mutant protein, correcting its folding defects. enamine.net This highlights the scaffold's ability to improve drug-target interactions and metabolic stability. enamine.net

Computational methods are crucial for predicting the effects of chemical modifications on a drug candidate's properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of a gem-difluoro (CF2) group in place of a methylene (B1212753) (CH2) or ether (O) linkage can profoundly alter a molecule's metabolic fate and lipophilicity.

Metabolic Stability: The replacement of metabolically vulnerable C-H bonds with robust C-F bonds is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby enhancing a drug's metabolic stability and half-life. acs.org In silico studies provide mechanistic rationale for these improvements, moving beyond simple bond-strength arguments to consider how fluorination perturbs the physicochemical properties of small molecules in the context of established drug metabolism mechanisms. acs.org

Table 1: Predicted Lipophilicity (logP) of Benzodioxole Derivatives Using Computational Methods

| Compound | iLOGP | XLOGP3 | WLOGP | MLOGP | SILCOS-IT |

| 1,3-Benzodioxole (B145889) | 1.65 | 1.41 | 1.58 | -0.11 | 1.45 |

| 5-Bromo-1,3-benzodioxole | 2.45 | 2.24 | 2.37 | 0.38 | 2.22 |

| This compound | 2.89 | 2.35 | 2.31 | 0.45 | 2.40 |

Data is hypothetical and for illustrative purposes, based on the general trends discussed in computational studies. mdpi.com

The this compound scaffold provides a robust platform for developing potent and selective modulators of various biological targets. The bromine atom serves as a key attachment point for introducing diverse chemical moieties, allowing for systematic exploration of the chemical space around the core structure to optimize interactions with target proteins.

Enzyme Inhibition: Derivatives of the benzodioxole scaffold have been synthesized and evaluated as inhibitors of various enzymes. For example, novel benzodioxole derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure has also been incorporated into compounds designed as potent tubulin binders, which act as antimitotic agents for cancer therapy. tandfonline.com Molecular docking studies have shown that these derivatives can effectively bind to the tubulin protein, disrupting microtubule formation. tandfonline.com

Receptor Binding: The benzodioxole scaffold is also instrumental in designing ligands for various receptors. In one study, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds were designed as agonists for the auxin receptor TIR1. frontiersin.org Molecular docking analysis revealed that the lead compound from this series exhibited a stronger binding ability with the TIR1 receptor compared to the natural auxin ligand, demonstrating the scaffold's utility in creating potent receptor modulators. frontiersin.org Furthermore, new chemical scaffolds for the allosteric modulation of the μ-opioid receptor have been discovered through lead optimization campaigns, highlighting the potential for benzodioxole-containing structures to fine-tune receptor activity rather than simply activating or blocking it. nih.govnih.gov

Derivatization Strategies for Novel Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate for the synthesis of novel APIs. fishersci.com Its chemical structure allows for a multitude of derivatization strategies, enabling the generation of large libraries of compounds for screening and optimization. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed at the bromine position to introduce new aryl or heteroaryl groups, creating diverse molecular architectures. worldresearchersassociations.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com This process allows for the identification of key structural features responsible for potency, selectivity, and pharmacokinetic properties.

A comprehensive SAR investigation was conducted on a series of small-molecule activators of the cardiac Ca2+ pump SERCA2a, a promising target for heart failure therapies. nih.govnih.gov Starting from natural product hits, researchers systematically derivatized three key pharmacophoric regions: the head, linker, and tail. nih.gov This effort led to the discovery of several potent benzodioxole analogs. The study revealed crucial insights into the spatial and electronic features that govern SERCA2a stimulation, demonstrating how modifications to the benzodioxole scaffold and its appended groups directly influence ATPase activity. nih.govnih.gov For instance, the inclusion of hydrophilic groups like piperidine on similar heterocyclic scaffolds has been shown to significantly improve a compound's physicochemical properties. mdpi.com

Table 2: SAR of Benzodioxole Analogs as SERCA2a Activators

| Compound ID | Head Group Modification | Linker Modification | Tail Group Modification | EC50 (µM) |

| Lead Cmpd | Benzodioxole | Ether | Heptyl | 9.5 |

| Analog 1 | Benzodioxole | Thioether | Heptyl | 7.2 |

| Analog 2 | Benzodioxole | Ether | Cyclohexyl | > 20 |

| Analog 3 | Indoline | Ether | Heptyl | 1.5 |

| Analog 4 | Benzodioxole | Ether | Heptyl-OH | 15.8 |

Data is hypothetical, based on the findings from SAR studies on SERCA2a activators, illustrating how structural modifications impact potency (EC50). nih.govnih.gov

The process of drug discovery involves identifying an initial "hit" compound with some desired biological activity, optimizing it into a more potent "lead" compound, and then further refining it into a clinical candidate. danaher.com The this compound scaffold is highly valuable in this process.

Lead compounds can be identified through high-throughput screening or computational methods like virtual screening and molecular docking. danaher.com Once a lead is identified, such as the benzodioxole-containing SERCA2a activators derived from natural products, lead optimization begins. nih.govnih.gov This iterative cycle involves designing new analogs based on SAR data, synthesizing them, and testing their biological activity and ADMET properties. danaher.com For example, after identifying an initial N-(benzo[d] nih.govnih.govdioxol-5-yl) acetamide lead compound through pharmacophore screening, researchers designed and synthesized 22 novel derivatives to improve its activity as an auxin receptor agonist. frontiersin.org This optimization process aims to enhance potency and selectivity while improving metabolic stability, solubility, and other pharmacokinetic properties to create a viable drug candidate. danaher.com

Development of Targeted Therapeutics Utilizing Benzodioxole-Containing Structures

The versatility of the benzodioxole scaffold has led to its incorporation into a variety of targeted therapeutics for different diseases. The ability to modify the core structure allows for the precise tuning of its properties to interact with specific biological targets implicated in disease pathways.

Anticancer Agents: Benzodioxole derivatives have been extensively investigated as anticancer agents. They have been designed to target various mechanisms of cancer progression. Some derivatives act as cytotoxic agents by inhibiting COX enzymes. nih.gov Others function as antimitotic agents by binding to tubulin and disrupting the formation of microtubules essential for cell division. tandfonline.com In another innovative approach, the 1,3-benzodioxole moiety was conjugated with arsenical precursors. nih.govnih.gov These conjugates showed improved anti-tumor efficacy by inhibiting the thioredoxin system, which induces oxidative stress and apoptosis in cancer cells, demonstrating potential for the treatment of leukemia and other tumors. nih.govnih.govsemanticscholar.org

Cardiovascular Drugs: As previously mentioned, a significant research effort has focused on developing benzodioxole-containing molecules as activators of the SERCA2a pump. nih.govnih.gov Impaired SERCA2a activity is a hallmark of heart failure. By stimulating this pump, these novel benzodioxole analogs aim to restore proper calcium homeostasis in cardiac cells, representing a targeted therapeutic strategy for this major cardiovascular disease. nih.gov

Investigating Potential as Anti-cancer Agents (based on similar compounds)

The 1,3-benzodioxole moiety is a key structural component in numerous compounds investigated for their anti-cancer properties. mdpi.comresearchgate.net Research into derivatives has shown a range of cytotoxic activities against various cancer cell lines, suggesting that this core structure can serve as a scaffold for the development of new oncological therapeutics.

Several studies highlight the potential of this chemical family:

Benzodioxole Hybrids: A study involving 1,2,4-triazoles linked to a benzodioxole moiety demonstrated significant in vitro anti-breast cancer activity against the MCF-7 cell line. One of the synthesized compounds exhibited a potent IC50 value of 3.54 ± 0.265 µg/mL. researchgate.net

Cytotoxic Evaluation: In another study, a series of benzodioxole compounds were synthesized and evaluated for their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. While some derivatives showed weak activity, those containing a carboxamide group displayed notable anticancer effects, particularly against the Hep3B cell line. bohrium.com

Enhancing Existing Therapies: Research has also shown that 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of arsenical-based drugs. mdpi.com These derivatives, when conjugated with arsenical precursors, demonstrated strong inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells, leading to effective tumor elimination in preclinical models. mdpi.com

Broad-Spectrum Activity: A series of 1,3-benzodioxoles were evaluated by the National Cancer Institute (NCI) for in vitro antitumor activity, with some compounds showing significant growth inhibitory effects across a panel of 52 human tumor cell lines. researchgate.net

The presence of a bromine atom on the benzodioxole ring, as in this compound, offers a reactive site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse library of potential anti-cancer agents. nih.gov Furthermore, the difluoromethyl group is known to enhance metabolic stability, a desirable property in drug candidates.

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Benzodioxole-1,2,4-triazole hybrids | MCF-7 (Breast) | IC50 of 3.54 ± 0.265 µg/mL for the most active compound | researchgate.net |

| Benzodioxole carboxamides | Hep3B (Liver) | Potent activity and induction of G2-M phase cell cycle arrest | bohrium.com |

| 1,3-Benzodioxole-arsenical conjugates | Various leukemia and solid tumor lines | Improved anti-tumor efficiency via inhibition of the thioredoxin system | mdpi.com |

| Substituted 1,3-benzodioxoles | Panel of 52 human tumor cell lines | Significant growth inhibitory activity | researchgate.net |

Modulators of Specific Biological Pathways (based on similar compounds)

The therapeutic effects of benzodioxole derivatives are rooted in their ability to interact with and modulate specific biological pathways. The structural framework of this compound is relevant to the design of inhibitors for various enzymes and proteins implicated in disease.

Cyclooxygenase (COX) Inhibition: Certain benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). One compound in a study showed potent activity against both COX-1 and COX-2 with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov This suggests the benzodioxole scaffold can be adapted to target pathways involved in inflammation and pain.

Carbonic Anhydrase (CA) Inhibition: While many CA inhibitors are sulfonamide-based, research is active in developing non-sulfonamide inhibitors to achieve greater selectivity, particularly for tumor-associated isoforms like hCA IX. nih.gov The development of novel heterocyclic structures for this purpose indicates that building blocks like this compound could be starting points for designing selective inhibitors targeting cancer metabolism. nih.gov

α-Amylase Inhibition: In the context of metabolic diseases, benzodioxol carboxamide derivatives have been investigated as potential antidiabetic agents. Specific compounds were found to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values as low as 0.68 µM. nih.gov This highlights the versatility of the benzodioxole core in targeting enzymatic pathways relevant to conditions beyond cancer.

Thioredoxin Reductase (TrxR) Inhibition: As mentioned previously, 1,3-benzodioxole derivatives conjugated with arsenicals effectively target the thioredoxin system. mdpi.com Thioredoxin reductase is a critical enzyme in maintaining cellular redox balance and is a validated target in cancer therapy. semanticscholar.org The ability of the benzodioxole moiety to be part of a molecule that inhibits this pathway underscores its potential in medicinal chemistry. mdpi.comsemanticscholar.org

Applications in Prodrug Design and Drug Delivery Systems

Prodrug design is a strategic approach used in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, chemical instability, or rapid metabolism. ijpcbs.comrsc.org By temporarily modifying the active drug molecule, a prodrug can improve its pharmacokinetic or biopharmaceutical profile. rsc.org

While specific examples of this compound being directly incorporated into a prodrug are not documented, its structural characteristics are highly relevant to this field. A key feature of the compound is the 2,2-difluoro substitution on the dioxole ring. The carbon-fluorine bond is exceptionally strong, which imparts significant metabolic stability to this part of the molecule. This inherent stability can protect adjacent functional groups from metabolic degradation, potentially improving the pharmacokinetic properties of a final drug molecule synthesized from this building block.

In a drug delivery context, the principles of prodrug design could be applied to a more complex therapeutic agent derived from this compound. For instance, if a drug synthesized using this starting material contains a carboxyl or hydroxyl group, that group could be esterified to create a prodrug with enhanced lipophilicity for better membrane permeability. These ester linkages are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent drug at the site of action. ijpcbs.com The stability of the core benzodioxole structure would ensure that this part of the molecule remains intact until the active compound is released.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Zidovudine |

Applications in Agrochemical Research

Intermediate in Agrochemical Synthesis

5-Bromo-2,2-difluoro-1,3-benzodioxole is a key precursor in the synthesis of various agrochemical compounds. Its utility as an intermediate is well-documented in scientific literature and patent filings. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of intermediates for phenylpyrrole fungicides, such as fludioxonil. Research has shown the synthesis of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, a known precursor to fludioxonil. nih.gov The synthesis involves the reaction of 2-cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-propenamide with tosylmethyl isocyanide. nih.gov While the direct conversion from this compound is a multi-step process, this underscores the importance of the core 2,2-difluoro-1,3-benzodioxole (B44384) structure in accessing these vital agricultural compounds.

The following table outlines the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| CAS Number | 33070-32-5 |

| Appearance | Solid |

Development of Novel Pesticides and Herbicides with Improved Efficacy

The pursuit of more effective and environmentally benign pesticides and herbicides is a continuous endeavor in agrochemical research. The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety, derived from intermediates like this compound, has shown promise in the development of novel active ingredients.

For instance, a study focused on the synthesis of novel heptafluoroisopropyl (B10858302) substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives demonstrated significant insecticidal activities against bean aphids (Aphis craccivora) and armyworms (Mythimna separata). This research highlights the potential of leveraging the unique properties of the difluorinated benzodioxole core to create new insecticidal compounds.

The bioassay results from this study are summarized in the table below:

| Compound | Target Pest | Activity |

| Benzodioxol-5-acetamide derivative 1 | Bean Aphid (Aphis craccivora) | Good |

| Benzodioxol-5-acetamide derivative 2 | Armyworm (Mythimna separata) | Moderate |

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. These studies investigate how modifications to a molecule's structure affect its biological activity, guiding the optimization of lead compounds to enhance potency and selectivity.

In the context of compounds derived from this compound, SAR studies have revealed important insights. For example, research on fluorinated N-phenylalkanesulfonamides has demonstrated that the position and nature of substituents on the phenyl ring significantly influence their herbicidal activity. nih.gov While not directly involving the benzodioxole moiety, these studies underscore the importance of systematic structural modifications, a principle that is applied to derivatives of this compound.

Furthermore, studies on benzoxazole (B165842) and benzothiazole (B30560) derivatives, which share structural similarities with the benzodioxole ring system, have shown that the introduction of electron-withdrawing groups can enhance antibacterial and antifungal activity. This knowledge can be extrapolated to guide the design of new agrochemicals based on the this compound scaffold.

Fluorine's Influence on Agrochemical Stability and Bioavailability

The inclusion of fluorine atoms in agrochemical molecules, such as in the difluoromethylenedioxy group of this compound, can profoundly impact their chemical stability and biological availability. The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to increased persistence and a longer duration of action for the pesticide or herbicide.

Fluorine's high electronegativity can also alter the electronic properties of a molecule, influencing its ability to bind to target enzymes or receptors. This can lead to enhanced potency and, in some cases, a more favorable selectivity profile. Moreover, the lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its transport across biological membranes and enhance its bioavailability within the target organism. The trifluoromethoxy substituent, for example, offers metabolic advantages over a methoxy (B1213986) group due to its increased chemical stability and higher lipophilicity. researchgate.net These principles are directly applicable to the difluoromethylenedioxy group present in derivatives of this compound, suggesting that this moiety can contribute to the development of more robust and effective agrochemicals.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 5-Bromo-2,2-difluoro-1,3-benzodioxole, these calculations can predict the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are critical indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous aromatic compounds provide a framework for understanding its electronic properties. For instance, the introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 2,2-difluoro-1,3-benzodioxole (B44384).

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms and the benzene (B151609) ring, with positive potential near the hydrogen atoms.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Physicochemical Properties for this compound (Data sourced from PubChem and presented in an interactive format)

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

A hypothetical docking study of a this compound derivative would involve placing the ligand into the active site of a target protein and evaluating the binding affinity based on scoring functions. The bromo and difluoro substituents would be expected to influence the binding mode and affinity through halogen bonding and other non-covalent interactions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations could provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the bromine and difluoromethylene groups. While experimental spectral data for this compound are available, theoretical predictions can aid in the precise assignment of signals. researchgate.net

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies would correspond to the vibrational modes of the molecule, such as the stretching and bending of C-H, C-F, C-Br, and C-O bonds.

Conformation Analysis and Conformational Landscapes

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting potential energy surface (PES) provides a map of the molecule's conformational landscape, identifying low-energy (stable) conformations and the energy barriers between them. muni.czlibretexts.org

For this compound, the primary focus of conformational analysis would be the puckering of the five-membered dioxole ring. While the benzene ring is planar, the dioxole ring can adopt various conformations. Computational studies on related difluorinated compounds, such as 2,6-difluorobenzamide, have shown that the presence of fluorine atoms can lead to non-planar favored conformations. mdpi.com A systematic conformational search for this compound would likely reveal the preferred puckering of the dioxole ring and the rotational barriers associated with it.

Design of Novel Derivatives with Predicted Reactivity or Biological Activity

The this compound scaffold can serve as a starting point for the design of novel derivatives with tailored reactivity or biological activity. Computational tools play a crucial role in this process by enabling the in silico design and evaluation of new molecules before their synthesis.

Based on the electronic properties and potential biological interactions discussed in previous sections, derivatives can be designed by introducing various functional groups at different positions on the benzene ring. For instance, replacing the bromine atom with other substituents could modulate the molecule's electronic properties and its ability to interact with specific biological targets. Studies on other benzodioxole derivatives have demonstrated the feasibility of creating compounds with activities such as COX inhibition and auxin receptor agonism. frontiersin.orgnih.govnih.gov

Synthetic Accessibility Scoring and Route Planning

The successful realization of newly designed molecules depends on their synthetic feasibility. Synthetic accessibility scoring is a computational method used to estimate how easily a molecule can be synthesized. Scores like the Synthetic Accessibility (SA) score are based on the analysis of a vast number of known compounds and penalize molecular complexity and the presence of rare structural motifs. researchgate.netnih.gov A lower SA score generally indicates a more easily synthesizable molecule.

For any designed derivative of this compound, a synthetic accessibility score could be calculated to prioritize the most promising candidates for synthesis. Furthermore, retrosynthesis software can be employed to devise a synthetic route from commercially available starting materials. the-scientist.comnih.gov These tools use databases of known chemical reactions to work backward from the target molecule to simpler precursors. A patent for the synthesis of the parent compound, 2,2-difluoro-1,3-benzodioxole, provides a known starting point for the synthesis of its derivatives. google.com

Table 2: Chemical Compounds Mentioned

Advanced Spectroscopic and Analytical Techniques for Research on 5 Bromo 2,2 Difluoro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-2,2-difluoro-1,3-benzodioxole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the bromine atom and the dioxole ring.

¹³C NMR: The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. It will display distinct signals for each of the seven carbon atoms, including the quaternary carbons of the benzodioxole ring and the carbon bonded to the fluorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 7.0 - 7.5 | m | - |

| ¹³C | 100 - 150 | - | - |

| ¹⁹F | -50 to -70 (relative to CFCl₃) | s | - |

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs and should be confirmed with experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the aromatic ring, C-O bonds of the dioxole ring, and the C-F bonds. Key expected vibrations include C-H stretching of the aromatic ring, C=C aromatic ring stretching, C-O-C stretching of the dioxole ring, and C-F stretching of the difluoromethyl group.

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes. Strong signals for the aromatic ring vibrations and the symmetric vibrations of the molecule are typically observed.

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1250 | IR |

| C-O-C Symmetric Stretch | 1000 - 1100 | IR, Raman |

| C-F Stretch | 1000 - 1100 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 237.00 g/mol . nih.gov

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 237. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with a second peak at M+2 (m/z 239) of nearly equal intensity, corresponding to the ⁸¹Br isotope.

Fragmentation Analysis: The fragmentation pattern would likely involve the loss of fluorine or the entire CF₂ group. Cleavage of the dioxole ring is another possible fragmentation pathway.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

| m/z | Ion |

| 237/239 | [C₇H₃BrF₂O₂]⁺ (Molecular Ion) |

| 218/220 | [M - F]⁺ |

| 187/189 | [M - CF₂]⁺ |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a suitable method for the analysis of this volatile compound. Commercial suppliers report purities of ≥97%, as determined by GC. thermofisher.com This technique is valuable for monitoring the progress of its synthesis and for quality control of the final product.

High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for this compound are not detailed in the available literature, reversed-phase HPLC would be a plausible technique for its analysis and purification. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. There is conflicting information regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid. If a crystalline solid form can be obtained, X-ray crystallography could be used to determine its exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. However, to date, no published crystal structure for this compound is available in the common crystallographic databases.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies

Future research will likely focus on expanding the synthetic utility of 5-Bromo-2,2-difluoro-1,3-benzodioxole through the exploration of novel derivatization strategies. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are anticipated to be a key area of investigation. nih.govresearchgate.netresearchgate.net These reactions would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, leading to a diverse library of new chemical entities.

Furthermore, the development of protocols for other cross-coupling reactions, including but not limited to Sonogashira, Heck, and Buchwald-Hartwig amination reactions, will be instrumental in broadening the scope of accessible derivatives. The successful application of these methods will enable the synthesis of compounds with tailored electronic and steric properties for various applications.

Below is a table summarizing potential cross-coupling reactions for the derivatization of this compound:

| Reaction Type | Coupling Partner | Potential Functional Group Introduced | Catalyst System (Example) |

| Suzuki-Miyaura | Organoboron Reagents | Aryl, Heteroaryl | Palladium acetate, Phosphine ligand |

| Sonogashira | Terminal Alkynes | Alkynyl | Palladium(II) chloride, Copper(I) iodide |

| Heck | Alkenes | Alkenyl | Palladium(0) complex |

| Buchwald-Hartwig | Amines, Amides | Amino, Amido | Palladium catalyst, Buchwald ligands |

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure derivatives of 2,2-difluoro-1,3-benzodioxole (B44384) is a significant area for future research, particularly for applications in medicinal chemistry where chirality often dictates biological activity. nih.govresearchgate.net While direct asymmetric synthesis of derivatives from this compound is a complex challenge, future efforts could focus on the enantioselective synthesis of related chiral benzodioxanes and chromans through methods like palladium-catalyzed alkene aryloxyarylation. nih.gov